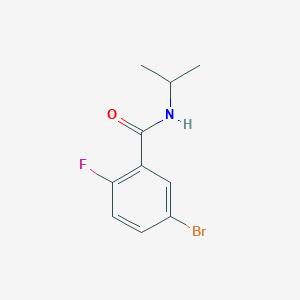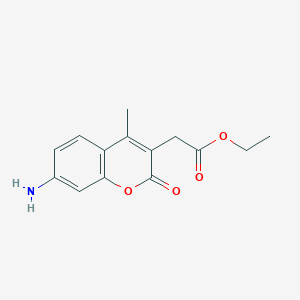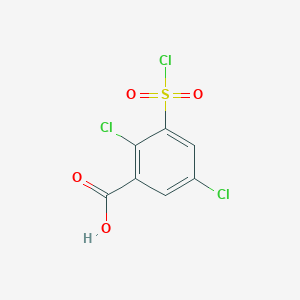![molecular formula C11H14O4 B6612389 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one CAS No. 942133-85-9](/img/structure/B6612389.png)
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one, also known as 1-HMMPME, is an organic compound derived from the phenylpropanoid family. It is a naturally occurring compound in many plants, such as rosemary and basil, and is used in a variety of industries, including pharmaceuticals, food, and cosmetics. In recent years, 1-HMMPME has gained a great deal of attention due to its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one has been studied extensively in recent years due to its potential applications in the field of scientific research. In particular, it has been used to study the effects of oxidative stress on cells and tissues, as well as the effects of various drugs on cell metabolism. Additionally, this compound has been used to study the effects of various hormones on cell growth and differentiation. Furthermore, it has been used to study the effects of various environmental toxins on cell health.
Wirkmechanismus
The exact mechanism by which 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one exerts its effects is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, it is believed to act as a modulator of cell metabolism, affecting the production of various hormones and enzymes. It is also believed to act as an anti-inflammatory agent, reducing inflammation and promoting tissue repair.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation and promote tissue repair. Additionally, it has been shown to increase the production of various hormones and enzymes, which can affect cell metabolism. Furthermore, it has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in laboratory experiments. Finally, it is relatively inexpensive, making it an attractive option for researchers.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism by which it exerts its effects is not yet fully understood. Additionally, it is difficult to measure its concentration in biological samples, making it difficult to accurately assess its effects. Finally, the effects of this compound may vary depending on the cell type and the conditions of the experiment.
Zukünftige Richtungen
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one has a great deal of potential for use in scientific research, and there are a variety of future directions that could be explored. First, further research could be conducted to better understand the exact mechanism by which it exerts its effects. Additionally, further studies could be conducted to explore the effects of this compound on different cell types and under different conditions. Furthermore, further research could be conducted to explore the potential therapeutic applications of this compound. Finally, further research could be conducted to explore the potential toxicological effects of this compound.
Synthesemethoden
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one can be synthesized in a variety of ways, depending on the desired end product. The most common methods of synthesis include the Wittig reaction, the Williamson ether synthesis, and the oxime synthesis. The Wittig reaction involves the use of a phosphonium salt and an aldehyde or ketone to form an alkene. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to form an ether. The oxime synthesis involves the reaction of a carbonyl compound and hydroxylamine to form an oxime. All of these methods are relatively simple and efficient, and can be used to synthesize this compound in a laboratory setting.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-10(15-6-14-3)5-4-9(8(2)12)11(7)13/h4-5,13H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYVBJMKVFIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612309.png)
![methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612312.png)
![methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612317.png)


![2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B6612334.png)
![N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide](/img/structure/B6612347.png)
![5,6-Dimethyl-2-[(methylthio)methyl]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6612351.png)
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B6612353.png)
![Acetonitrile, [(4-bromophenyl)thio]-](/img/structure/B6612356.png)



